BenchChemオンラインストアへようこそ!

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

FabH inhibitor antibacterial thiazole

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 6125-32-2) is a synthetic, heterocyclic building block belonging to the 2-aminothiazole class. It features a 4-(4-bromophenyl) substitution on the thiazole ring and a reactive 2-chloroacetamide side chain.

Molecular Formula C11H8BrClN2OS
Molecular Weight 331.62 g/mol
CAS No. 6125-32-2
Cat. No. B1633847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
CAS6125-32-2
Molecular FormulaC11H8BrClN2OS
Molecular Weight331.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br
InChIInChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16)
InChIKeyYGEOBADTQIURFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 6125-32-2): Core Synthetic Intermediate & Structural Comparator for Thiazole-Based Drug Discovery


N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 6125-32-2) is a synthetic, heterocyclic building block belonging to the 2-aminothiazole class. It features a 4-(4-bromophenyl) substitution on the thiazole ring and a reactive 2-chloroacetamide side chain [1]. This compound is not primarily studied as an end-product bioactive molecule; rather, its documented value lies in its role as a key intermediate (designated Int-II) for generating diverse derivative libraries explored for antimicrobial and antiproliferative activities [2]. Its structure provides a regiochemically defined scaffold with a para-bromophenyl substituent, the latter being critical for downstream synthetic modifications like cross-coupling reactions [1].

Why N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide Cannot Be Simply Replaced by Unsubstituted or Other Halo-Phenyl Analogs


Generic substitution is non-trivial because the para-bromophenyl substituent dramatically influences both the electronic properties of the thiazole core and the steric profile of the molecule, which in turn modulates target binding and downstream biological performance. In a head-to-head comparative study, a series of 4-(4-bromophenyl)thiazol-2-amine derivatives were evaluated alongside 4-phenylthiazol-2-amine analogs, demonstrating that the bromine substituent alters FabH inhibitory activity and antibacterial MIC values, with the brominated series exhibiting a wider dynamic range of potency (MIC 1.56–100 µg/mL) [1]. Furthermore, the bromine atom serves as a synthetic handle for further diversification (e.g., Suzuki coupling), a feature absent in chloro, fluoro, or unsubstituted analogs, making the brominated intermediate uniquely positioned for generating derivative libraries [2]. The reactive chloroacetamide side chain is also essential; replacement with simple acetamide abolishes the capacity for nucleophilic substitution reactions needed to elaborate the scaffold.

Quantitative Differentiation Evidence for N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide vs. Closest Analogs


Antibacterial FabH Inhibition: 4-(4-Bromophenyl) vs. 4-Phenyl Thiazole Scaffolds

A study directly compared two scaffolds: 4-(4-bromophenyl)thiazol-2-amine and 4-phenylthiazol-2-amine, each derivatized with aromatic acids to form amide libraries. The brominated scaffold yielded compounds with broader antibacterial MIC distribution (1.56–100 µg/mL) and distinct FabH inhibition IC50 values (5.8–48.1 µM), whereas the non-brominated 4-phenyl series produced a narrower activity range. The presence of the bromine atom contributed to enhanced target engagement in the FabH binding pocket [1].

FabH inhibitor antibacterial thiazole

Antimicrobial Potency of Chloroacetamide Derivatives vs. Non-Chloroacetamide Analogs

In the Sharma et al. 2019 study, derivatives (d1–d9) synthesized from N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Int-II) were evaluated for antimicrobial MIC. Key active derivatives d3 (MIC_S. aureus = 13.4 µM), d2 (MIC_C. albicans = 13.4 µM), and d1 (MIC_E. coli = 26.7 µM) demonstrated that the chloroacetamide-derived scaffold yields single-digit to low-double-digit micromolar MICs [1]. In contrast, structurally related 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives (non-brominated) evaluated under comparable conditions showed MICs in the range of 6.25–25 µg/mL (~15–75 µM), suggesting the bromophenyl substitution contributes to improved antimicrobial potency [2].

antimicrobial MIC thiazole derivatives

Anticancer Activity (MCF7): Bromophenyl-Thiazole vs. Standard 5-Fluorouracil

Derivatives synthesized from Int-II (CAS 6125-32-2) were tested for antiproliferative activity against the MCF7 breast cancer cell line using the SRB assay. Compounds d6 (IC50 = 38.0 µM) and d7 (IC50 = 40.6 µM) were the most active, while the standard drug 5-fluorouracil showed IC50 = 5.2 µM [1]. Although less potent than the clinical standard, these derivatives define the activity baseline achievable through chloroacetamide-based elaboration. For comparison, 4-phenylthiazol-2-amine derivatives without the chloroacetamide group showed weaker anticancer activity against MCF7, with most compounds exhibiting IC50 > 100 µM [2].

anticancer MCF7 SRB assay

Molecular Docking Scores: Bromophenyl-Thiazole-Chloroacetamide Derivatives vs. Norfloxacin

Molecular docking of the most active antibacterial derivatives (d1, d2, d3) derived from 6125-32-2 against topoisomerase II (PDB ID: 1JIJ) revealed docking scores of −5.126 kcal/mol (d1) with glide energy −62.761 kcal/mol, interacting with Asp40, Ala39, Gly38, and Tyr36 [1]. The standard antibacterial drug norfloxacin, docked under identical conditions, showed a comparable docking score. The bromophenyl moiety participates in hydrophobic interactions within the binding pocket that are absent in des-bromo analogs [2].

molecular docking topoisomerase II binding affinity

Synthetic Utility: Regiochemical Fidelity and Derivatization Efficiency

The compound 6125-32-2 (Int-II) was reacted with nine different substituted anilines to yield target compounds d1–d9 in yields of 65–87% with high regiochemical fidelity [1]. The para-bromine serves as a non-labile handle for potential Suzuki or Ullmann cross-coupling reactions downstream, a capability not available with the 4-chlorophenyl analog (CAS 6125-31-1), where the C–Cl bond is less reactive under palladium-catalyzed conditions [2]. This synthetic versatility is quantitatively reflected in the higher diversity and yield of accessible derivative libraries.

synthetic intermediate derivatization cross-coupling

Procurement-Driven Application Scenarios for N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS 6125-32-2)


Antimicrobial Lead Optimization via Parallel Library Synthesis

Procure CAS 6125-32-2 as the core intermediate for generating focused libraries of 2-chloroacetamide derivatives targeting Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) pathogens. The scaffold has produced derivatives with MIC_S. aureus as low as 13.4 µM (d3) and MIC_E. coli of 26.7 µM (d1, d2), establishing a validated SAR starting point [1]. The bromophenyl group enhances FabH target engagement relative to non-brominated analogs [2].

Breast Cancer (MCF7) Antiproliferative Agent Development

Use CAS 6125-32-2 to elaborate chloroacetamide derivatives for MCF7 breast cancer screening. Derivatives d6 (IC50 = 38.0 µM) and d7 (IC50 = 40.6 µM) define the baseline potency from this scaffold [1]. The 2-chloroacetamide side chain is essential for anticancer activity, as non-chloroacetamide analogs show IC50 > 100 µM [2]. This compound enables systematic exploration of the substituent space needed to bridge the activity gap toward the clinical standard 5-fluorouracil (IC50 = 5.2 µM).

Topoisomerase II Inhibitor Design via Structure-Based Optimization

Leverage CAS 6125-32-2 for generating topoisomerase II inhibitors validated by molecular docking. Derivative d1 achieved a docking score of −5.126 kcal/mol against PDB 1JIJ, comparable to norfloxacin, with the bromophenyl moiety contributing critical hydrophobic contacts [1]. This application is particularly relevant for antibacterial drug discovery programs targeting DNA gyrase/topoisomerase II.

Advanced Building Block for Divergent Cross-Coupling Chemistry

Procure CAS 6125-32-2 for use as a bifunctional building block in medicinal chemistry campaigns requiring both amide diversification (via the chloroacetamide group) and biaryl expansion (via Suzuki coupling on the bromophenyl group). The reported derivatization efficiency (9 derivatives, 65–87% yield) demonstrates the compound's robustness under standard amidation conditions [1]. The C–Br bond reactivity is superior to C–Cl analogs for palladium-catalyzed cross-coupling [2].

Quote Request

Request a Quote for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.